molecular formula C20H18N2O4 B5969177 2,4-dimethyl-6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyran-3-carboxamide

2,4-dimethyl-6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyran-3-carboxamide

Cat. No.: B5969177
M. Wt: 350.4 g/mol
InChI Key: YVNDSJFXGCAAFH-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyran-3-carboxamide is a complex organic compound with a unique structure that includes a pyran ring, a carboxamide group, and a phenoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyran-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethyl-6-oxo-pyran-3-carboxylic acid with 2-phenoxypyridine-3-methylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxypyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxypyridine derivatives.

Scientific Research Applications

2,4-dimethyl-6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethyl-6-oxo-pyran-3-carboxamide: Lacks the phenoxypyridine moiety.

    2-phenoxypyridine-3-carboxamide: Lacks the pyran ring structure.

    2,4-dimethyl-6-oxo-N-[(2-phenyl)pyridin-3-yl)methyl]pyran-3-carboxamide: Similar structure but with a phenyl group instead of a phenoxypyridine moiety.

Uniqueness

2,4-dimethyl-6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyran-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2,4-dimethyl-6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-11-17(23)25-14(2)18(13)19(24)22-12-15-7-6-10-21-20(15)26-16-8-4-3-5-9-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNDSJFXGCAAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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